

Comprehensive Structural Analysis: 4-Hydroxy-2-methoxy-5-methylpyridine

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Compound of Interest

Compound Name: 2-Methoxy-5-methylpyridin-4-ol

Cat. No.: B13659552

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Technical Guide for Medicinal Chemists & Process Engineers

Executive Summary

4-Hydroxy-2-methoxy-5-methylpyridine (Cngcontent-ng-c1989010908="" _ngghost-ng-c2127666394="" class="inline ng-star-inserted">

H
NO
) represents a critical scaffold in medicinal chemistry, characterized by a trisubstituted pyridine ring. Its utility stems from the interplay between the electron-donating methoxy group at C2, the ionizable hydroxyl group at C4, and the steric bulk of the methyl group at C5. This specific substitution pattern modulates the pKa and lipophilicity of the pyridine core, making it a valuable intermediate for optimizing drug-target interactions, particularly in fragment-based drug discovery (FBDD).

Structural Dynamics & Tautomerism

The reactivity and spectroscopic signature of this compound are defined by its tautomeric equilibrium. Unlike simple pyridines, the presence of substituents at the 2- and 4-positions

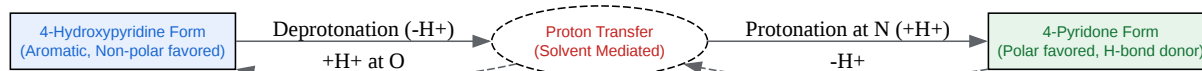
introduces a competition between the hydroxy-pyridine (lactim) and pyridone (lactam) forms.

The Tautomeric Equilibrium

While the C2-position is "locked" as a methoxy ether, the C4-hydroxyl group is capable of tautomerization. In solution, particularly in polar solvents like DMSO or methanol, the compound exists in equilibrium between the 4-hydroxypyridine form and the 4-pyridone form (specifically, 2-methoxy-5-methylpyridin-4(1H)-one).

- **Aromaticity vs. Dipole:** The 4-hydroxypyridine form retains full aromaticity of the pyridine ring. However, the 4-pyridone form is stabilized by the significant resonance energy of the amide-like (vinylogous amide) system and strong intermolecular hydrogen bonding.
- **Impact of C2-Methoxy:** The electron-donating methoxy group at C2 increases electron density on the ring nitrogen, potentially destabilizing the N-H bond of the pyridone form compared to an unsubstituted 4-pyridone. Nevertheless, experimental evidence for similar systems suggests the 4-pyridone form often predominates in the solid state and polar media.

Visualization of Tautomeric Pathways



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Figure 1: Tautomeric equilibrium shifting between the aromatic hydroxy form and the polar pyridone form.

Spectroscopic Characterization

Precise structural assignment requires analyzing the distinct signals arising from the asymmetric substitution.

Nuclear Magnetic Resonance (NMR) Analysis

The following chemical shifts are predicted based on substituent increments and analogous structures in deuterated chloroform (CDCl₃)

) and DMSO-d

.

Table 1: Predicted

H NMR Data (400 MHz, DMSO-d

)

Position	Moiety	Shift (ppm)	Multiplicity	Coupling (Hz)	Structural Insight
NH / OH	N-H / O-H	11.0 - 12.5	Broad Singlet	-	Highly dependent on concentration and tautomer; indicates H-bonding.
C6-H	Aromatic H	7.60 - 7.80	Singlet	-	Deshielded by adjacent Nitrogen; appears as singlet due to C5-Me blocking.
C3-H	Vinyl/Aromatic H	5.80 - 6.10	Singlet	-	Shielded by adjacent C2-OMe and C4-OH/C=O. Diagnostic for 4-pyridone character.
C2-OMe	Methoxy	3.80 - 3.90	Singlet	-	Characteristic sharp singlet for methoxy group.
C5-Me	Methyl	1.95 - 2.05	Singlet	-	Slightly shielded by the aromatic current; diagnostic for C5 substitution.

Table 2: Predicted

C NMR Data

Position	Shift (ppm)	Assignment Note
C4	170 - 175	Carbonyl-like character (if pyridone) or phenolic C-OH.
C2	163 - 165	Deshielded by Oxygen (OMe) and Nitrogen.
C6	140 - 145	Typical -carbon in pyridine.
C5	110 - 115	Substituted by methyl; -position.
C3	95 - 105	Highly shielded due to ortho-electron donation from OMe and OH.
OMe	53 - 55	Methoxy carbon.
Me	12 - 15	Methyl carbon.

Mass Spectrometry (MS)

- Molecular Ion: [M+H]

= 140.07 m/z.
- Fragmentation:
 - Loss of Methyl radical (-15).
 - Loss of Carbon Monoxide (-28) typical for phenols/pyridones.

- Loss of Formaldehyde (-30) from the methoxy group is possible under high energy collision.

Synthetic Pathways

Synthesis of 2-methoxy-4-hydroxypyridines requires careful regiocontrol to distinguish between the 2- and 4-positions, which are both activated toward nucleophilic attack in precursor molecules.

Retrosynthetic Strategy

The most robust route involves Nucleophilic Aromatic Substitution (S

Ar) on a di-halogenated pyridine precursor.

- Target: 4-Hydroxy-2-methoxy-5-methylpyridine.^[1]
- Precursor: 2,4-Dichloro-5-methylpyridine.
- Differentiation: The C4-chlorine is generally more reactive toward nucleophiles than the C2-chlorine due to less steric hindrance and electronic factors (intermediate Meisenheimer complex stability). However, to get the 2-methoxy and 4-hydroxy pattern, one must either:
 - Selectively hydrolyze C4 first, then methoxylate C2 (difficult).
 - Preferred Route: Selectively methoxylate C2 (requires blocking C4 or exploiting specific conditions) or, more commonly, convert a 2-methoxy-4-aminopyridine via diazotization.

Recommended Laboratory Protocol

Route: Conversion via Diazotization of 4-Amino precursor (High Fidelity).

Step 1: Synthesis of 2-Methoxy-5-methyl-4-nitropyridine

- Reagents: 2-Chloro-5-methyl-4-nitropyridine, NaOMe, MeOH.
- Mechanism: S

Ar displacement of the 2-chloro group. The nitro group at C4 strongly activates the ring.

- Conditions: 0°C to RT, 2 hours.

Step 2: Reduction to Aniline

- Reagents: H

, Pd/C or Fe/NH

Cl.

- Product: 4-Amino-2-methoxy-5-methylpyridine.

Step 3: Diazotization and Hydrolysis (The Critical Step)

- Reagents: NaNO

, H

SO

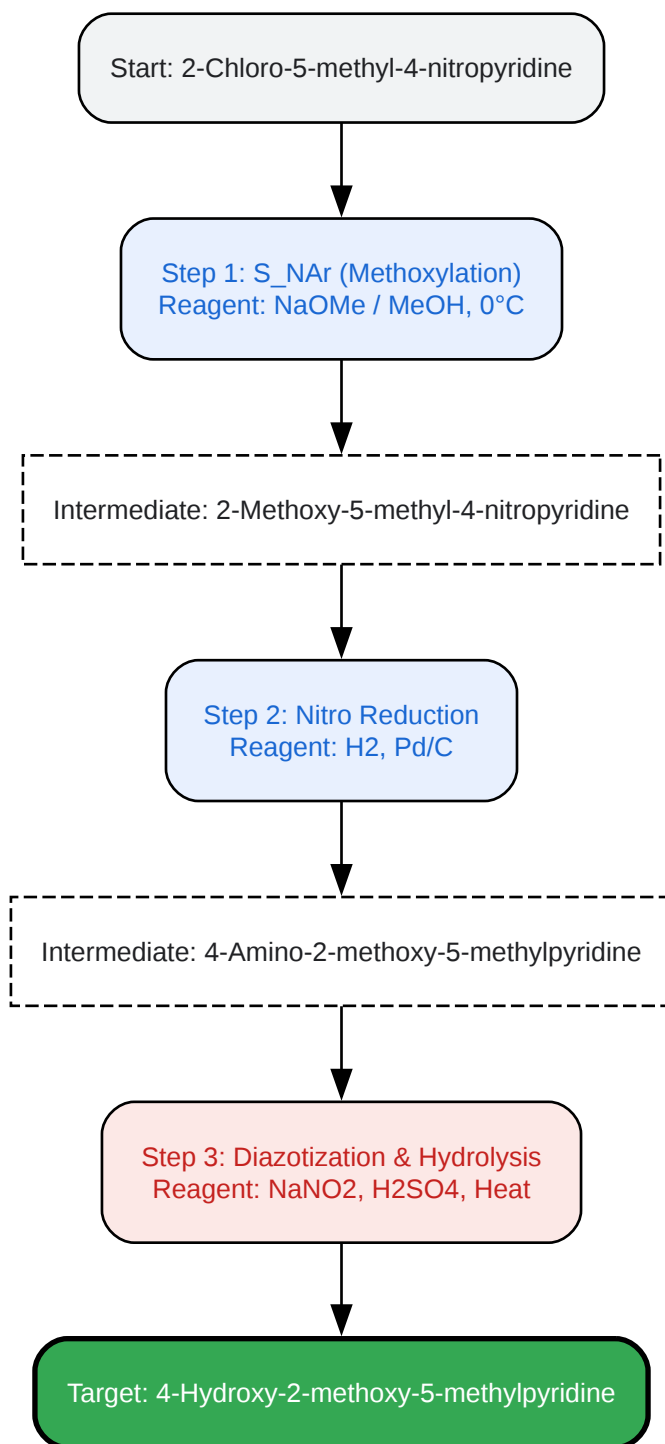
(aq), 0°C -> Reflux.

- Mechanism: Formation of the diazonium salt followed by water attack and loss of N

.

- Outcome: Yields 4-Hydroxy-2-methoxy-5-methylpyridine.[1]

Synthesis Workflow Diagram



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Figure 2: Step-wise synthetic pathway leveraging the activating power of the nitro group for regioselectivity.

Reactivity & Medicinal Utility

Chemical Reactivity Profile

- **Electrophilic Substitution:** The C3 position is highly electron-rich (ortho to both OH and OMe). It is susceptible to halogenation or formylation (Vilsmeier-Haack), allowing further functionalization.
- **O-Alkylation vs N-Alkylation:** Treating the compound with an alkyl halide (R-X) and base can lead to mixtures of O-alkylation (at C4-oxygen) and N-alkylation (at Ring Nitrogen).
 - Control: Use Ag

CO

to favor O-alkylation. Use NaH/DMF to favor N-alkylation (pyridone formation).

Drug Development Applications

This scaffold serves as a bioisostere for quinolones or coumarins.

- **Kinase Inhibitors:** The pyridone/hydroxypyridine motif can function as a hinge-binder, forming hydrogen bonds with the ATP-binding site of kinases (e.g., donor-acceptor motif).
- **Proton Pump Inhibitors (PPIs):** Substituted pyridines are the core of the "prazole" class drugs. While Omeprazole uses a methoxy-methyl-pyridine, the specific arrangement of 4-OH allows for the synthesis of novel prodrugs or metabolites.

Experimental Protocol: Diazotization Hydrolysis

Standard Operating Procedure (SOP) for Research Scale (1g)

- **Preparation:** Dissolve 4-amino-2-methoxy-5-methylpyridine (1.0 g, 7.2 mmol) in 10% aqueous H

SO

(15 mL). Cool the solution to 0–5°C in an ice bath.

- **Diazotization:** Dropwise add a solution of NaNO

(0.6 g, 8.7 mmol) in water (2 mL), maintaining the internal temperature below 5°C. Stir for 30 minutes. The solution should turn clear/yellowish.

- Hydrolysis: Gently warm the solution to room temperature, then heat to reflux (100°C) for 1 hour. Nitrogen gas evolution will be observed.

- Work-up: Cool to room temperature. Neutralize carefully with saturated NaHCO

solution to pH ~6-7.

- Extraction: Extract with Ethyl Acetate (3 x 20 mL). The product may have low solubility; if precipitation occurs upon neutralization, filter the solid directly.

- Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5).

- Validation: Verify structure via

¹H NMR (DMSO-d

) . Look for the loss of the NH

signal and appearance of the broad OH/NH pyridone signal.

References

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